1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Lipophilicity Hansch parameter QSAR

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1807109-24-5, molecular formula C₁₀H₉BrF₃NO₂, molecular weight 312.08 g/mol) is a halogenated aromatic ketone belonging to the substituted 2-bromopropan-1-one class. It features a trifluoromethoxy (–OCF₃) group para to a ketone carbonyl, a free aromatic amino (–NH₂) group meta to the carbonyl, and a secondary α-bromine on the propanone side chain.

Molecular Formula C10H9BrF3NO2
Molecular Weight 312.08 g/mol
Cat. No. B14074182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
Molecular FormulaC10H9BrF3NO2
Molecular Weight312.08 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N)Br
InChIInChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3
InChIKeyPWHGHUSREIEUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1807109-24-5): Procurement-Ready Physicochemical and Structural Profile


1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1807109-24-5, molecular formula C₁₀H₉BrF₃NO₂, molecular weight 312.08 g/mol) is a halogenated aromatic ketone belonging to the substituted 2-bromopropan-1-one class . It features a trifluoromethoxy (–OCF₃) group para to a ketone carbonyl, a free aromatic amino (–NH₂) group meta to the carbonyl, and a secondary α-bromine on the propanone side chain [1]. The –OCF₃ group confers a Hansch lipophilicity parameter of π = +1.04—substantially exceeding that of methoxy (π ≈ –0.02) and trifluoromethyl (π = +0.88) substituents—making this scaffold of significant interest in medicinal chemistry for tuning membrane permeability and target engagement [2][3]. The compound is commercially available at NLT 98% purity from multiple ISO-certified suppliers .

Why 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one Cannot Be Replaced by Chloro, Methoxy, or Regioisomeric Analogs Without Compromising Function


The –OCF₃ group is not a simple bioisostere of –OCH₃ or –CF₃: it increases lipophilicity by 0.7–1.4 LogD units over methoxy and carries a Hansch π value 0.16 units greater than –CF₃, altering LogP, membrane partitioning, and metabolic stability in ways that QSAR models cannot linearly extrapolate [1][2]. Replacing α-bromine with α-chlorine (CAS 1803836-55-6) reduces leaving-group ability—bromide is a superior nucleofuge to chloride by approximately one order of magnitude in SN2 displacement, directly affecting downstream synthetic yield and coupling efficiency [3]. Relocating the amino group from the 3-position to the 2- or 4-position (e.g., CAS 1804220-40-3 or CAS 1803860-42-5) reshapes the intramolecular electronic push-pull between the electron-donating –NH₂ and the strongly electron-withdrawing –OCF₃ (Pauling χ ≈ 3.7), altering both the pKₐ of the aniline nitrogen and the regioselectivity of subsequent electrophilic aromatic substitutions [4]. These quantifiable differences make generic substitution a high-risk shortcut with predictable liabilities.

Quantitative Differentiation Guide: 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one vs Its Closest Analogs


Lipophilicity Superiority: Hansch π of –OCF₃ (+1.04) vs –OCH₃ (–0.02) vs –CF₃ (+0.88)

The trifluoromethoxy (–OCF₃) group on the target compound possesses a Hansch hydrophobic substituent constant of π = +1.04, which is approximately 1.06 log units more lipophilic than a methoxy (–OCH₃) group (π ≈ –0.02) and 0.16 log units more lipophilic than a trifluoromethyl (–CF₃) group (π = +0.88) [1][2]. This means that replacing –OCF₃ with –OCH₃ would reduce LogP by roughly one full log unit, substantially decreasing membrane permeability and potentially abolishing target engagement in cell-based assays. Replacement with –CF₃ yields a smaller but still meaningful lipophilicity deficit of ~0.16 units.

Lipophilicity Hansch parameter QSAR Drug design

Experimentally Measured LogD Shift: +0.7 to +1.4 LogD Units for –OCF₃ over –OCH₃ in Aliphatic Derivative Series

In a systematic study by Pivnytska et al. (2020) on aliphatic derivatives, the introduction of an –OCF₃ group increased chromatographically measured LogD by 0.7–1.4 units compared to the corresponding –OCH₃ analogs, and yielded lipophilicity nearly equivalent to –CF₃-bearing compounds [1]. Importantly, the same study demonstrated that kinetic solubility in aqueous buffer remained comparable across –OCF₃, –OCH₃, and –CF₃ derivatives, meaning the lipophilicity gain from –OCF₃ does not carry a solubility penalty [1]. However, microsomal stability decreased for most –OCF₃ compounds relative to both –OCH₃ and –CF₃ counterparts, except in N-alkoxy(sulfon)amide series [1].

LogD Lipophilicity Physicochemical properties Metabolic stability

α-Bromine vs α-Chlorine Leaving-Group Reactivity: Rate Enhancement for Nucleophilic Displacement

The target compound carries an α-bromine on the propanone side chain, whereas the closest halogen-substituted analog (CAS 1803836-55-6) bears an α-chlorine . In both SN1 and SN2 nucleophilic substitution mechanisms, bromide (Br⁻) is a superior leaving group to chloride (Cl⁻) because it is a weaker conjugate base and better stabilizes the departing negative charge [1]. The leaving-group ability order is firmly established as I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide reacting significantly faster than chloride in displacement reactions [2]. This differential reactivity directly impacts coupling yields when the compound is employed as an electrophilic building block in amine alkylation, thioether formation, or transition-metal-catalyzed cross-couplings.

Leaving group ability SN2 reactivity Nucleophilic substitution Synthetic intermediate

Regioisomeric Substitution Pattern: 3-Amino-4-OCF₃ vs 2-Amino-5-OCF₃ and 4-Amino-3-OCF₃—Distinct Electronic Landscapes

The target compound positions the electron-donating –NH₂ group at the 3-position (meta to the ketone) and the strongly electron-withdrawing –OCF₃ group at the 4-position (para to the ketone), creating an intramolecular push-pull system across the aromatic ring . Regioisomeric analogs with the –NH₂ group at the 2-position (CAS 1804220-40-3, 2-amino-5-OCF₃) or 4-position (CAS 1803860-42-5, 4-amino-3-OCF₃) exhibit fundamentally different electronic distributions because the amino group's resonance-donating effect operates from different ring positions relative to the –OCF₃ substituent [1]. The –OCF₃ group exerts its electron-withdrawing effect through both inductive and negative hyperconjugation mechanisms (χ = 3.7 on the Pauling scale), and its influence on the pKₐ of the aniline –NH₂ depends critically on whether the amino group is ortho, meta, or para to the –OCF₃ substituent [2]. Conformational analysis further shows that the –OCF₃ group lies orthogonal to the aromatic ring plane due to poor conjugation of the oxygen lone pair into the adjacent C–F σ* orbitals, a property not shared by –OCH₃ [3].

Regioisomer Electronic effects SAR Aniline substitution pattern

Commercial Availability and Purity Benchmark: NLT 98% with ISO-Certified Quality Systems

The target compound (CAS 1807109-24-5) is commercially stocked at NLT 98% purity by multiple suppliers with ISO-certified quality management systems, ensuring batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In contrast, several regioisomeric analogs (e.g., CAS 1804220-40-3, CAS 1803860-42-5) are listed at 95%+ purity from certain suppliers, lacking the same level of documented quality assurance . The chloro analog (CAS 1803836-55-6, MW 267.63) is also available at NLT 98%, but with fundamentally different reactivity as documented above [1]. The target compound's molecular weight of 312.08 g/mol and characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provide unambiguous LC-MS and GC-MS identification that distinguishes it from the chloro analog (MW 267.63, ³⁵Cl:³⁷Cl ≈ 3:1) [2].

Purity specification Quality control Procurement ISO certification

Procurement-Driven Application Scenarios for 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1807109-24-5)


Medicinal Chemistry SAR Campaigns Requiring High-Lipophilicity Aniline Building Blocks with Tunable Basicity

When a lead optimization program demands systematic exploration of lipophilicity and electronic effects on the aniline ring, this compound provides a –OCF₃ substituent (Hansch π = +1.04) that delivers >1 log unit greater lipophilicity than a –OCH₃ analog without altering kinetic solubility [1]. The 3-NH₂ position allows derivatization via amide coupling or reductive amination while the para-OCF₃ group electronically modulates the aniline pKₐ, enabling fine-tuning of hydrogen-bond donor/acceptor properties and membrane permeability [2].

Synthetic Methodology Development Leveraging Superior α-Bromo Leaving-Group Reactivity

For chemists developing new C–N, C–S, or C–C bond-forming reactions via nucleophilic displacement, the α-bromine on this compound offers faster reaction kinetics than the corresponding α-chloro analog (CAS 1803836-55-6), as bromide is a better leaving group than chloride in both SN1 and SN2 manifolds [3]. This translates to shorter reaction times, lower temperatures, and higher yields in library synthesis and process chemistry applications where the compound serves as an electrophilic warhead [4].

Mass Spectrometry-Based Metabolite Identification and Quantitative Bioanalysis Using Distinctive Isotopic Signature

The bromine atom's characteristic isotopic distribution (⁷⁹Br:⁸¹Br ≈ 1:1, producing a prominent [M+2]⁺ peak of nearly equal intensity to the molecular ion) provides an unambiguous mass spectrometric fingerprint that distinguishes this compound from its chloro analog (³⁵Cl:³⁷Cl ≈ 3:1) and from non-halogenated analogs [5]. This property is invaluable for LC-MS/MS method development, metabolite tracing, and forensic confirmation in DMPK studies where the brominated compound serves as an internal standard or tracer molecule.

Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design Requiring Orthogonal Functionalization Handles

The combination of a free aromatic –NH₂ (for amide/urea linkage), an α-bromoketone (for nucleophilic displacement or thiol conjugation), and an –OCF₃ group (for lipophilicity-driven target engagement) provides three orthogonal synthetic handles on a compact scaffold (MW 312.08) . This makes the compound an attractive fragment for PROTAC linker elaboration or for growing fragment hits where each functional group can be independently derivatized to probe binding pocket complementarity [2].

Quote Request

Request a Quote for 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.